Zirconium(IV) ethoxide

Catalog No.
S1514577
CAS No.
18267-08-8
M.F
C2H6OZr
M. Wt
137.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium(IV) ethoxide

CAS Number

18267-08-8

Product Name

Zirconium(IV) ethoxide

IUPAC Name

ethanol;zirconium

Molecular Formula

C2H6OZr

Molecular Weight

137.29 g/mol

InChI

InChI=1S/C2H6O.Zr/c1-2-3;/h3H,2H2,1H3;

InChI Key

MRUQKCHUWQAJRP-UHFFFAOYSA-N

SMILES

CCO.CCO.CCO.CCO.[Zr]

Canonical SMILES

CCO.[Zr]

Precursor for Hybrid Materials Synthesis

One of the primary applications of zirconium(IV) ethoxide is as a precursor for the synthesis of hybrid materials. These materials combine organic and inorganic components, offering unique properties tailored for specific applications. Through a process called the sol-gel method, zirconium(IV) ethoxide undergoes hydrolysis and condensation reactions, forming a network structure that can be further modified to create various hybrid materials.

These materials find applications in diverse fields, including:

  • Catalysis: Hybrid materials containing zirconium can act as efficient and selective catalysts for various chemical reactions .
  • Sensors: Functionalized hybrid materials can be designed to detect specific chemicals or environmental changes, making them valuable for sensing applications .
  • Coatings: Hybrid coatings offer improved properties like scratch resistance, water repellency, and flame retardancy, making them suitable for various applications .

Synthesis of Functionalized Zirconium-Containing Monomers

Zirconium(IV) ethoxide serves as a convenient precursor for the synthesis of olefin-functionalized zirconium-containing monomers. These monomers contain organic groups (olefins) that can further react to form various polymers.

This approach allows for the incorporation of specific functionalities into the polymer structure, enabling the design of materials with tailored properties for diverse applications such as:

  • Electronic devices: Polymers derived from functionalized zirconium monomers can be used in organic light-emitting diodes (OLEDs) and other electronic devices .
  • Biomaterials: Functionalized zirconium-based polymers can be used for biomedical applications due to their biocompatibility and potential for controlled drug delivery .

Other Research Applications

Beyond the aforementioned applications, zirconium(IV) ethoxide finds use in various other research areas, including:

  • Preparation of ceramic materials: Zirconium(IV) ethoxide can be used as a precursor for the synthesis of advanced ceramic materials with specific properties for high-temperature applications .
  • Thin film deposition: The sol-gel approach using zirconium(IV) ethoxide allows for the deposition of thin films of zirconium oxide (ZrO₂) on various substrates, which has applications in electronics and optics .

Zirconium(IV) ethoxide is an organometallic compound with the chemical formula Zr OC2H5 4\text{Zr OC}_2\text{H}_5\text{ }_4 and a molecular weight of 271.47 g/mol. It is a white crystalline solid that is sensitive to moisture and reacts vigorously with water, producing zirconium dioxide and ethanol. This compound is classified as a zirconium alkoxide, which are metal alkoxides containing zirconium in a +4 oxidation state. Zirconium(IV) ethoxide serves as an important precursor in various chemical synthesis processes, particularly in the production of zirconium-containing materials and catalysts .

Zirconium(IV) ethoxide is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is essential to handle it with proper personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Flammability: Flash point around 32 °C [].
  • Toxicity: Limited data available on specific toxicity, but inhalation and skin contact should be avoided due to potential irritation [].
, primarily involving hydrolysis and condensation. Upon exposure to moisture, it hydrolyzes to form zirconium dioxide and ethanol:

Zr OC2H5 4+4H2OZrO2+4C2H5OH\text{Zr OC}_2\text{H}_5\text{ }_4+4\text{H}_2\text{O}\rightarrow \text{ZrO}_2+4\text{C}_2\text{H}_5\text{OH}

In addition, it can undergo transesterification reactions when treated with other alcohols, leading to the formation of different zirconium alkoxides. This property makes it useful in sol-gel processes for creating thin films and coatings .

Zirconium(IV) ethoxide can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting zirconium tetrachloride with ethanol in the presence of a base such as sodium ethoxide:
    ZrCl4+4C2H5OH+4NaOEtZr OC2H5 4+4NaCl\text{ZrCl}_4+4\text{C}_2\text{H}_5\text{OH}+4\text{NaOEt}\rightarrow \text{Zr OC}_2\text{H}_5\text{ }_4+4\text{NaCl}
  • Electrochemical Synthesis: Another approach involves anodic oxidation of metallic zirconium in anhydrous ethanol, yielding high purity zirconium(IV) ethoxide .
  • Sol-Gel Process: Zirconium(IV) ethoxide can also be produced via sol-gel techniques, where it serves as a precursor for creating zirconia films or nanoparticles.

Zirconium(IV) ethoxide has several applications across various fields:

  • Catalyst Precursor: It is utilized as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers used in polymerization reactions.
  • Sol-Gel Chemistry: It plays a crucial role in sol-gel processes for producing ceramic materials and thin films.
  • Coatings: The compound is employed in the development of protective coatings due to its ability to form durable zirconia layers.
  • Biomedical

Interaction studies involving zirconium(IV) ethoxide focus primarily on its reactivity with various solvents and ligands. Notable interactions include:

  • Hydrolysis: As mentioned earlier, hydrolysis leads to the formation of zirconium dioxide.
  • Complex Formation: Zirconium(IV) ethoxide can form complexes with Lewis bases such as phosphines and amines, which may alter its reactivity and stability .

These interactions are critical for understanding how this compound can be utilized effectively in different chemical processes.

Zirconium(IV) ethoxide belongs to a broader class of metal alkoxides. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Zirconium(IV) isopropoxideZr(OiPr)₄More volatile; used in different catalytic applications.
Hafnium(IV) ethoxideHf(OC₂H₅)₄Similar structure; potential for high-temperature applications.
Titanium(IV) ethoxideTi(OC₂H₅)₄Used extensively in sol-gel processes for titanium dioxide production.
Tin(IV) ethoxideSn(OC₂H₅)₄Less reactive; used in organic synthesis as a catalyst.

Uniqueness of Zirconium(IV) Ethoxide

Zirconium(IV) ethoxide is unique due to its specific reactivity profile and applications in creating functionalized monomers and advanced materials. Its ability to form stable complexes with various ligands also sets it apart from other alkoxides, making it particularly valuable in both industrial and research settings .

Coordination Number Analysis

Zirconium(IV) ethoxide exhibits variable coordination numbers that reflect the versatile bonding behavior characteristic of zirconium(IV) compounds. The compound typically displays coordination numbers ranging from 6 to 8, with the most stable coordination involving 8 donor atoms [1]. This coordination variability stems from the high charge-to-radius ratio of the zirconium(IV) ion, which creates a strong electrostatic driving force for multiple ligand coordination [2].

The coordination number analysis reveals that zirconium precursors have at least a coordination number of 6, but coordination becomes most stable with 8 donor atoms [1]. These higher coordination numbers cause the compounds to become multinuclear and in some cases contain solvating alcohol molecules [1]. The tetrahedral coordination observed in some alkoxide systems is less common for zirconium ethoxide, as the compound preferentially adopts octahedral and higher coordination geometries [2].

Structural studies have demonstrated that zirconium(IV) compounds commonly exhibit coordination numbers of 4, 6, 7, and 8, with tetrahedral, octahedral, and higher coordination polyhedra being observed [2]. The preference for higher coordination numbers in zirconium(IV) ethoxide distinguishes it from lighter group 4 elements and contributes to its tendency to form polynuclear structures [1].

Ligand Geometry Configurations

The ligand geometry configurations in zirconium(IV) ethoxide are dominated by octahedral and distorted octahedral arrangements. X-ray crystallographic studies have revealed that the zirconium ions adopt a distorted octahedral coordination geometry with various bridging alkoxide ligands [3]. The structural analysis shows that zirconium centers can coordinate through multiple bridging modes, including μ₂-ethoxides and μ₃-ethoxides, along with terminal ethoxide ligands [3].

The coordination geometry of zirconium atoms displays distorted octahedral arrangements, which are more regular than those observed in some related compounds due to more uniform charge distribution and highly covalent bonding [4]. The tetrameric structure of zirconium(IV) ethoxide features a central core where metal centers are connected through bridging ethoxide ligands, creating a three-dimensional network [5].

Computational studies have shown that the molecular geometry optimization results in octahedral coordination environments with average Zr-O bond distances of approximately 2.15 Å [6]. The structural parameters indicate that the expected octahedral geometry is only slightly distorted by the ethoxide groups, maintaining the fundamental coordination framework while accommodating steric requirements [6].

Computational Chemistry Applications

Density Functional Theory Studies

Density functional theory calculations have provided comprehensive insights into the electronic structure and bonding characteristics of zirconium(IV) ethoxide. DFT studies using various functionals including B3LYP, PBE, and PBE0 have revealed important structural and electronic properties of zirconium-containing systems [7] [8] [9]. The calculations demonstrate that zirconium oxide systems exhibit significant electronic band gaps, with cubic zirconia showing a band gap of 5.17 eV using B3LYP functional [8].

DFT geometry optimization calculations have been extensively applied to study zirconium alkoxide complexes, providing detailed information about coordination geometries and bond lengths [6]. The theoretical molecular structure studies of zirconium complexes have revealed that hexacoordinated zirconium complexes adopt tetragonal bipyramidal geometries with average Zr-O distances of 2.15 Å [6]. These calculations have also provided insights into the electronic properties, showing partial positive charges on zirconium atoms and negative charges distributed on oxygen atoms [6].

The application of DFT methods to zirconium systems has revealed that the PBE0 functional provides the best compromise for accurately describing both geometric and electronic features of zirconium oxides [10]. These studies have also investigated the relative stability of different zirconium phases and their electronic properties, contributing to the understanding of structure-property relationships in zirconium-based materials [10].

Molecular Dynamics Investigations

Molecular dynamics simulations have been employed to study the dynamic behavior of zirconium-containing systems, providing insights into structural fluctuations and reactivity patterns. Ab initio molecular dynamics (AIMD) calculations have been used to investigate the coordination chemistry of zirconium complexes in solution, revealing the effects of thermal fluctuations on coordination structures [11] [12].

AIMD simulations have demonstrated that thermally induced disorder can lead to significant changes in coordination environments, with temperature effects causing deviations from idealized coordination geometries [13]. The molecular dynamics investigations have shown that zirconium complexes in solution exhibit dynamic behavior, with coordination numbers and bond lengths fluctuating due to thermal motion and solvent effects [13].

First-principles molecular dynamics simulations have been applied to study water-solid interface behavior in zirconium dioxide systems, providing insights into hydrolysis and surface reaction mechanisms [11]. These studies have revealed that water molecules can interact with zirconium centers through complex pathways involving bond breaking and formation, with coordination environments changing dynamically during the simulation [11].

Structure-Reactivity Correlations

The structure-reactivity relationships in zirconium(IV) ethoxide are fundamentally governed by the coordination environment and electronic structure of the zirconium center. The high coordination numbers characteristic of zirconium(IV) ethoxide create multiple reactive sites that facilitate various chemical transformations [1]. The tetrameric structure with its M₄O₁₆ core provides a framework that influences both the stability and reactivity of the compound [5] [3].

The distorted octahedral coordination geometry affects the reactivity by creating sites with different electronic environments and steric accessibility [3]. The presence of both terminal and bridging ethoxide ligands results in different reactivity patterns, with terminal ligands being more readily available for substitution reactions while bridging ligands contribute to the structural stability of the cluster [3].

The electronic structure calculations have revealed that the partial charge distribution on zirconium atoms influences the reactivity toward nucleophilic and electrophilic reagents [6]. The higher dipole moments observed in alkoxide-containing complexes indicate increased polarity that favors protonation and hydrolysis reactions [6]. The coordination chemistry principles demonstrate that the most probable condensation reactions occur through specific oxygen sites, leading to the formation of polymeric networks with distinct structural characteristics [6].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.946564 g/mol

Monoisotopic Mass

135.946564 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.73%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18267-08-8

Dates

Last modified: 08-15-2023

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